molecular formula C7H4ClN3O4 B14489598 2-Carboxy-5-nitrobenzene-1-diazonium chloride CAS No. 64346-73-2

2-Carboxy-5-nitrobenzene-1-diazonium chloride

Cat. No.: B14489598
CAS No.: 64346-73-2
M. Wt: 229.58 g/mol
InChI Key: UKIJXKLXLBJLJM-UHFFFAOYSA-N
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Description

2-Carboxy-5-nitrobenzene-1-diazonium chloride is an aromatic diazonium salt with a nitro group and a carboxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Carboxy-5-nitrobenzene-1-diazonium chloride can be synthesized through the diazotization of 2-carboxy-5-nitroaniline. The process involves treating 2-carboxy-5-nitroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-5-nitrobenzene-1-diazonium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Carboxy-5-nitrobenzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group .

Properties

CAS No.

64346-73-2

Molecular Formula

C7H4ClN3O4

Molecular Weight

229.58 g/mol

IUPAC Name

2-carboxy-5-nitrobenzenediazonium;chloride

InChI

InChI=1S/C7H3N3O4.ClH/c8-9-6-3-4(10(13)14)1-2-5(6)7(11)12;/h1-3H;1H

InChI Key

UKIJXKLXLBJLJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+]#N)C(=O)O.[Cl-]

Origin of Product

United States

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